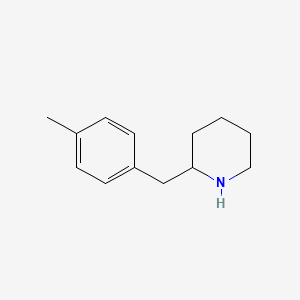

2-(4-Methyl-benzyl)-piperidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

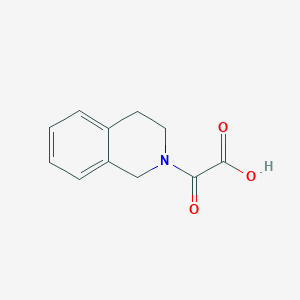

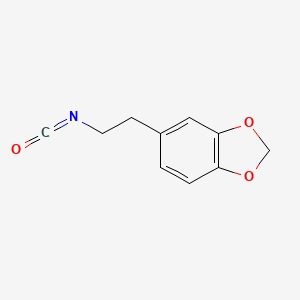

The compound "2-(4-Methyl-benzyl)-piperidine" is a derivative of piperidine, which is a six-membered heterocyclic amine with one nitrogen atom. Piperidine derivatives are of significant interest due to their biological activities and their use as building blocks in organic synthesis. The papers provided discuss various piperidine derivatives with different substitutions and their synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of piperidine derivatives is a topic of interest in several studies. For instance, the synthesis of 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride, a potent acetylcholinesterase inhibitor, involves the replacement of the 2-isoindoline moiety with an indanone moiety without significant loss of potency . Another study describes the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, where the introduction of bulky moieties and substituents at the nitrogen atom of benzamide enhances anti-acetylcholinesterase activity . Additionally, the synthesis of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives involves the treatment of substituted benzhydryl chlorides with piperidine followed by N-sulfonation, showing significant antimicrobial activities . An efficient route to 4-(substituted benzyl)piperidines is developed through cyclization of imines and palladium-catalyzed cross-coupling .

Molecular Structure Analysis

The molecular structure of piperidine derivatives is crucial for their biological activity. The crystal structure of 1-(2-nitro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol reveals that the piperidine ring adopts a chair conformation, and the geometry around the sulfur atom is a distorted tetrahedron . Similarly, the crystal structure of 1-benzyl-4-(5,6-dimethoxy-1H-2-indenylmethyl)piperidine is determined, providing insights into the molecular conformation . The molecular and crystal structures of related compounds, such as 3-benzoyl-4-hydroxy-4-phenyl-(N-methyl)piperidine, are also characterized by X-ray diffraction .

Chemical Reactions Analysis

The chemical reactivity of piperidine derivatives is influenced by their molecular structure. The study on 1-Benzyl-4-(N-Boc-amino)piperidine includes spectroscopic investigations and theoretical studies to understand its reactivity. The molecular electrostatic potential and Fukui function descriptor are used to identify the most reactive sites of the compound . The synthesis of methyl-substituted 1,2,4,5-tetrahydro-3H-spiro(benz-2-azepine-3,4′-piperidines) through intramolecular cyclization in an acidic medium is another example of the chemical reactions that piperidine derivatives can undergo .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are closely related to their structure and reactivity. The spectroscopic techniques, such as FT-IR, FT-Raman, UV-Vis, and NMR, are employed to characterize 1-Benzyl-4-(N-Boc-amino)piperidine. The study provides detailed vibrational assignments and investigates the conformational preference of the molecule through Potential Energy Scan (PES) studies . The antimicrobial activity of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives is evaluated in vitro, demonstrating the influence of substitutions on the benzhydryl and sulfonamide rings on the biological activity .

Aplicaciones Científicas De Investigación

In the UV curing industry, “2-(4-Methyl-benzyl)-piperidine” is used as a photoinitiator . Photoinitiators are substances that absorb light and produce reactive species (radicals, cations, or anions), which are capable of initiating or catalyzing chemical reactions, leading to significant changes in the physical properties of suitable formulations .

The specific application procedures and outcomes would depend on the particular formulation and curing process being used. Unfortunately, the sources did not provide detailed technical parameters or quantitative data related to this application .

-

UV Curing Industry

- Application : “2-(4-Methyl-benzyl)-piperidine” is used as a photoinitiator in the UV curing industry . Photoinitiators are substances that absorb light and produce reactive species (radicals, cations, or anions), which are capable of initiating or catalyzing chemical reactions, leading to significant changes in the physical properties of suitable formulations .

- Method : The specific application procedures and outcomes would depend on the particular formulation and curing process being used .

- Results : Unfortunately, the sources did not provide detailed technical parameters or quantitative data related to this application .

-

Spectroscopic Analysis

- Application : Spectroscopic techniques such as FT-IR, FT-Raman, UV–vis, and NMR have been extensively used for structural elucidation of compounds along with the study of geometrical and vibrational properties .

- Method : The experimentally analyzed spectral results were carefully compared with theoretical values obtained using density functional theory (DFT) calculations at the B3LYP/6–311++G (d, p) method to support, validate, and provide more insights on the structural characterizations of the titled compound .

- Results : The correlated experimental and theoretical structural vibrational assignments along with their potential energy distributions (PEDs) and all the spectroscopic spectral investigations of the titled structure were observed to be in good agreements with calculated results .

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-[(4-methylphenyl)methyl]piperidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N/c1-11-5-7-12(8-6-11)10-13-4-2-3-9-14-13/h5-8,13-14H,2-4,9-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIKBJZWBAXLSJF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC2CCCCN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60398612 |

Source

|

| Record name | 2-(4-Methyl-benzyl)-piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60398612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Methyl-benzyl)-piperidine | |

CAS RN |

63587-56-4 |

Source

|

| Record name | 2-(4-Methyl-benzyl)-piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60398612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(Butylamino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B1275647.png)

![1-[(5-Bromothien-2-yl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B1275670.png)

![2-Amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B1275672.png)

![4-methyl-5-[1-(2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275675.png)